![molecular formula C15H23N5O3S B6578800 4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1170511-34-8](/img/structure/B6578800.png)
4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a methoxy group at the 5-position and a methylsulfonyl piperazine group at the 2-position .Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The mode of action of AKOS024515914 involves binding to its target receptors or enzymes, leading to a modulation of their activity. This interaction can result in either the inhibition or activation of the target, depending on the nature of the compound and its binding affinity. The resulting changes can alter cellular signaling pathways, enzyme activity, or neurotransmitter release .
Biochemical Pathways
AKOS024515914 affects several biochemical pathways, particularly those involved in neurotransmission and metabolic processes. By modulating the activity of its target receptors or enzymes, the compound can influence downstream signaling cascades, leading to changes in cellular function and metabolic activity .
Pharmacokinetics
The pharmacokinetics of AKOS024515914, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability and therapeutic efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed to various tissues, metabolized by liver enzymes, and excreted via the kidneys. These properties determine the compound’s concentration in the bloodstream and its overall effectiveness .
Result of Action
The molecular and cellular effects of AKOS024515914’s action include changes in enzyme activity, receptor signaling, and cellular metabolism. These effects can lead to therapeutic outcomes such as reduced inflammation, altered neurotransmitter levels, or improved metabolic function, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of AKOS024515914. For instance, variations in pH can affect the compound’s solubility and binding affinity, while temperature changes can impact its stability and degradation rate. Additionally, interactions with other drugs or dietary components can modify its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
IUPAC Name |
4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-18(2)24(21,22)20-8-6-19(7-9-20)11-15-16-13-5-4-12(23-3)10-14(13)17-15/h4-5,10H,6-9,11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICNIPTEQHPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.